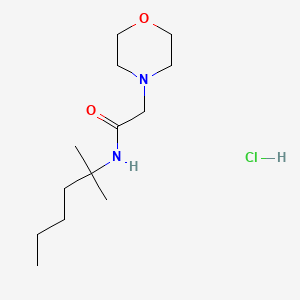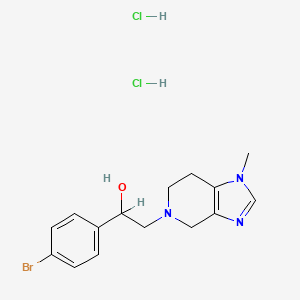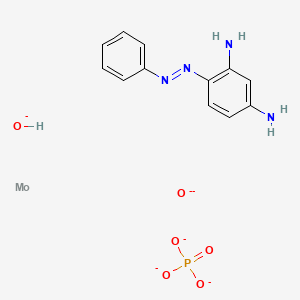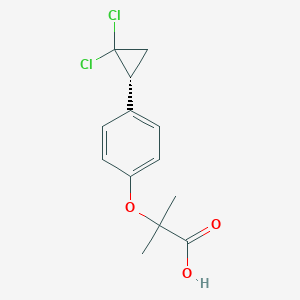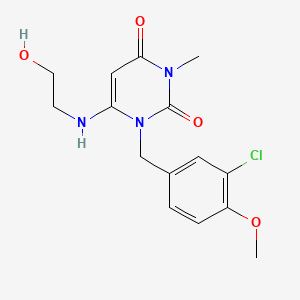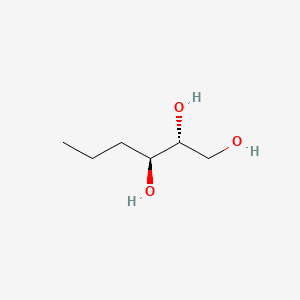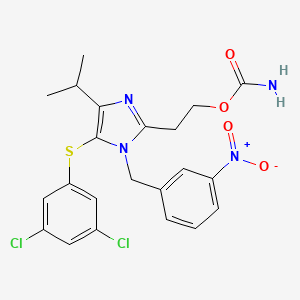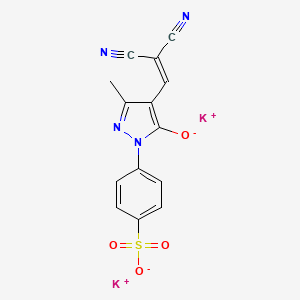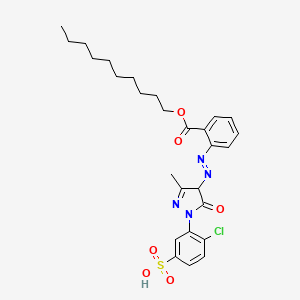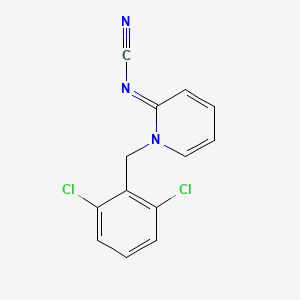
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide is a chemical compound with a unique structure that combines a dichlorophenyl group, a pyridinylidene moiety, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide typically involves the reaction of 2,6-dichlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)amine
- (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)hydrazine
- (1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)thiourea
Uniqueness
(1-(2,6-Dichlorophenyl)-2(1H)-pyridinylidene)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds that may have different functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
135810-36-5 |
|---|---|
Molecular Formula |
C13H9Cl2N3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]pyridin-2-ylidene]cyanamide |
InChI |
InChI=1S/C13H9Cl2N3/c14-11-4-3-5-12(15)10(11)8-18-7-2-1-6-13(18)17-9-16/h1-7H,8H2 |
InChI Key |
HJSRHJLZFYUICE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC#N)N(C=C1)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)

![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
